molecular formula C27H46O2 B3061018 Cholest-5-ene-1alpha,3beta-diol CAS No. 26358-75-8

Cholest-5-ene-1alpha,3beta-diol

Cat. No.: B3061018
CAS No.: 26358-75-8
M. Wt: 402.7 g/mol
InChI Key: UXFVRWPSABSGRQ-AFWJMSMISA-N
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Description

Cholest-5-ene-1alpha,3beta-diol is a sterol derivative that plays a significant role in various biochemical processes. It is a type of oxysterol, which are oxygenated derivatives of cholesterol. These compounds are known for their involvement in cholesterol metabolism and regulation, as well as their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-ene-1alpha,3beta-diol typically involves the oxidation of cholesterol or its derivatives. One common method is the use of specific oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure selective oxidation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes that can selectively oxidize cholesterol. These methods are advantageous due to their specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-ene-1alpha,3beta-diol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form other oxysterols.

    Reduction: Reduction reactions can convert it back to cholesterol or other less oxidized forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO).

    Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include other oxysterols, reduced sterols, and substituted derivatives, each with unique biological activities and properties.

Scientific Research Applications

Cholest-5-ene-1alpha,3beta-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: It serves as a model compound for studying cholesterol metabolism and regulation.

    Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Cholest-5-ene-1alpha,3beta-diol exerts its effects through various molecular targets and pathways. It can modulate cholesterol metabolism by interacting with enzymes involved in cholesterol biosynthesis and degradation. Additionally, it may influence cellular signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cholest-5-ene-3beta,7alpha-diol: Another oxysterol with similar properties but different oxidation positions.

    Cholest-5-ene-3beta,4beta-diol: Known for its presence in human plasma and rat liver.

    Cholest-5-ene-3beta,7alpha,25-triol: Involved in bile acid biosynthesis.

Uniqueness

Cholest-5-ene-1alpha,3beta-diol is unique due to its specific oxidation pattern, which imparts distinct biological activities and potential therapeutic applications. Its selective synthesis and specific interactions with molecular targets make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)16-25(29)27(19,5)24(21)13-14-26(22,23)4/h9,17-18,20-25,28-29H,6-8,10-16H2,1-5H3/t18-,20-,21+,22-,23+,24+,25+,26-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFVRWPSABSGRQ-AFWJMSMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(C(CC(C4)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949215
Record name Cholest-5-ene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26358-75-8
Record name (1α,3β)-Cholest-5-ene-1,3-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26358-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-1alpha,3beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026358758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-ene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-ene-1α,3β-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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